Evidence Item 1: Accelerated Palladium-Catalyzed Oxidative Addition Kinetics Driven by C–I Bond Lability
The rate-determining step for many palladium-catalyzed cross-coupling reactions is oxidative addition of the aryl halide to the Pd(0) center. The carbon–iodine bond in 2-iodobenzoyl chloride is intrinsically weaker than the carbon–bromine bond in 2-bromobenzoyl chloride and the carbon–chlorine bond in 2-chlorobenzoyl chloride, a thermodynamic property that correlates directly with faster oxidative addition kinetics [1]. This bond strength differential represents a fundamental reactivity gradient across the halogen series that governs catalyst selection, reaction temperature requirements, and overall coupling efficiency [1].
| Evidence Dimension | Carbon–halogen bond dissociation enthalpy |
|---|---|
| Target Compound Data | C–I bond: 228 kJ/mol |
| Comparator Or Baseline | C–Br bond: 290 kJ/mol; C–Cl bond: 346 kJ/mol |
| Quantified Difference | C–I bond is 62 kJ/mol weaker than C–Br; 118 kJ/mol weaker than C–Cl |
| Conditions | Standard thermochemical reference data for carbon–halogen bonds |
Why This Matters
Procurement of 2-iodobenzoyl chloride rather than its bromo or chloro analogs enables lower-temperature cross-coupling, broader catalyst compatibility, and improved conversion in challenging substrate contexts.
- [1] LibreTexts Chemistry. Nucleophilic Substitution: Carbon-Halogen Bond Strengths. Bond Enthalpy Data: C–Cl 346 kJ/mol, C–Br 290 kJ/mol, C–I 228 kJ/mol. View Source
